molecular formula C6H5N3 B1611136 2-Pyridinylcyanamide CAS No. 21418-21-3

2-Pyridinylcyanamide

Cat. No. B1611136
CAS RN: 21418-21-3
M. Wt: 119.12 g/mol
InChI Key: FBUHFQUZAYMTOM-UHFFFAOYSA-N
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Description

2-Pyridinylcyanamide is a chemical compound that is used in various applications. It is often used in the field of synthetic chemistry .


Synthesis Analysis

The synthesis of 2-Pyridinylcyanamide involves several steps. Recent advances in the chemistry of cyanamides have diversified their application in synthetic chemistry. They are now used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .


Molecular Structure Analysis

The molecular structure of 2-Pyridinylcyanamide can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .


Chemical Reactions Analysis

2-Pyridinylcyanamide participates in various chemical reactions. It has applications in cycloaddition chemistry, aminocyanation reactions, and as an electrophilic cyanide-transfer agent. It also exhibits unique radical and coordination chemistry .

Future Directions

The use of 2-Pyridinylcyanamide in synthetic chemistry has diversified in recent years. Future research will likely continue to explore its applications in cycloaddition chemistry, aminocyanation reactions, and as an electrophilic cyanide-transfer agent .

properties

IUPAC Name

pyridin-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-5-9-6-3-1-2-4-8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHFQUZAYMTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494680
Record name Pyridin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21418-21-3
Record name Pyridin-2-ylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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